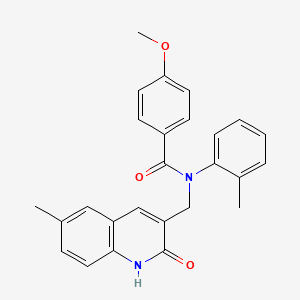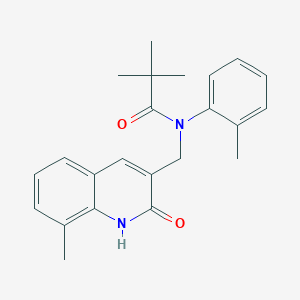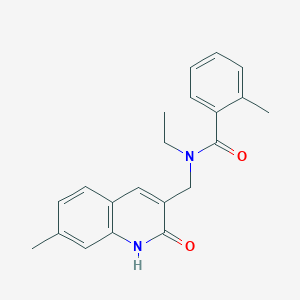![molecular formula C22H21ClN2O4S B7695471 N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2001 by a group of researchers led by Professor David Thurston at the University of Newcastle upon Tyne.
作用机制
Further studies could investigate the precise mechanism of action of DMAPT, particularly its effects on other signaling pathways.
In conclusion, DMAPT is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to inhibit the transcription factor NF-κB makes it a suitable candidate for combination therapy and targeted delivery systems. Further studies are needed to investigate its safety and efficacy in humans, as well as its precise mechanism of action.
实验室实验的优点和局限性
One advantage of DMAPT is its relatively low toxicity compared to other small molecule inhibitors. This makes it a suitable candidate for in vivo studies. However, one limitation is its poor solubility in water, which can limit its use in certain experimental settings.
未来方向
1. Combination therapy: DMAPT has shown potential in combination with other chemotherapeutic agents. Future studies could investigate the efficacy of DMAPT in combination with other drugs.
2. Targeted delivery: The poor solubility of DMAPT could be overcome by developing targeted delivery systems, such as nanoparticles or liposomes.
3. Clinical trials: Further clinical trials are needed to investigate the safety and efficacy of DMAPT in humans.
4.
合成方法
The synthesis of DMAPT involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 3,4-dimethoxybenzoic acid to the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-phenylethyl)methanesulfonamide to give the intermediate compound. The final step involves the reaction of the intermediate with hydroxylamine to give DMAPT.
科学研究应用
DMAPT has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. Inhibition of NF-κB has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
属性
IUPAC Name |
3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-12-9-18(22(26)24-14-17-7-10-19(23)11-8-17)13-21(20)30(27,28)25-15-16-5-3-2-4-6-16/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYFQIACCQKDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)









